N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, methylsulfonyl chloride, and glycine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-(4-hydroxyphenyl)-N-(methylsulfonyl)glycine.
Reduction: Formation of N-(4-methoxyphenyl)-N-(methylsulfide)glycine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions in biological systems.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the methylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The glycine moiety can also play a role in binding to specific sites and influencing biochemical processes.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.
N-(4-methoxyphenyl)-N-(methylsulfonyl)serine: Similar structure but with a serine moiety instead of glycine.
N-(4-methoxyphenyl)-N-(methylsulfonyl)valine: Similar structure but with a valine moiety instead of glycine.
Uniqueness: this compound is unique due to its specific combination of functional groups and the glycine moiety, which can impart distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-5-3-8(4-6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIZXZYANCGDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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